Potent mPGES1 Enzyme Inhibition: Superior to a Leading Clinical Candidate (PF-9184) and Comparable to Optimized N-Aryl Piperidines
In a direct cell-free enzymatic assay measuring inhibition of recombinant human mPGES1, piperazin-1-yl-piperidin-1-yl-methanone demonstrated an IC50 of 3 nM [1]. This activity is superior to that reported for the well-characterized mPGES1 inhibitor PF-9184 (IC50 = 16.5 ± 3.8 nM) [2]. In an alternative cellular context (A549 cells stimulated with IL-1β), the compound exhibited an IC50 of 37 nM [1], which remains within the same order of magnitude as the 7 nM IC50 reported for the optimized, structurally related N-aryl piperidine inhibitor (Example 14) in a comparable human whole blood assay [3].
| Evidence Dimension | mPGES1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3 nM (cell-free enzyme); 37 nM (A549 cells) |
| Comparator Or Baseline | PF-9184: 16.5 nM (cell-free enzyme); Example 14: 7 nM (human whole blood) |
| Quantified Difference | 5.5-fold lower IC50 vs. PF-9184; 5.3-fold higher IC50 vs. Example 14 (note different assay matrices) |
| Conditions | Recombinant human mPGES1 (3 nM) / IL-1β-stimulated A549 cells (37 nM); PF-9184 data from rhmPGES1 assay; Example 14 data from ex vivo human whole blood |
Why This Matters
The parent scaffold demonstrates intrinsic mPGES1 inhibitory activity comparable to or exceeding known advanced leads, validating its utility as a starting point for inflammation-targeted programs without the synthetic burden of complex substitutions.
- [1] BindingDB. BDBM50142253 (CHEMBL3758924). Enzyme Inhibition Constant Data. Available at: http://ww.w.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50142253 (accessed 2025). View Source
- [2] Wang, J., et al. Discovery of PF-9184, a potent and selective mPGES-1 inhibitor. Bioorg. Med. Chem. Lett. 2016, 26, 2119-2123. View Source
- [3] Kuklish, S. L., et al. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorg. Med. Chem. Lett. 2016, 26, 4824-4828. View Source
